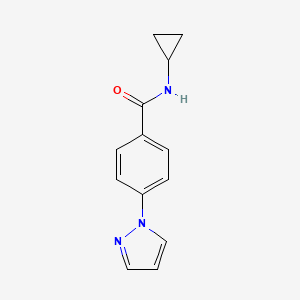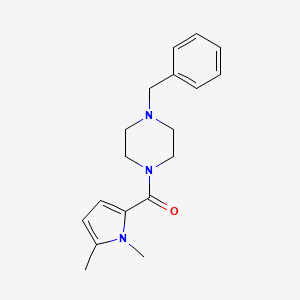
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide: is a compound belonging to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the 3,4-dimethoxyphenyl group and the carboxamide functionality in this compound enhances its potential for various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide typically involves the condensation of 3,4-dimethoxyaniline with quinoxaline-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide is used as a building block in the synthesis of more complex molecules, including potential drug candidates and materials with unique electronic properties.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is often studied for its potential as a therapeutic agent in treating various diseases.
Medicine: Due to its pharmacological activities, this compound is investigated for its potential use in developing new medications, particularly in the fields of oncology and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its anticancer activity may be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide: A derivative with an amino group and a methoxyphenyl group.
6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: A quinoline derivative with similar pharmacological activities.
Uniqueness: N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide stands out due to the presence of the 3,4-dimethoxyphenyl group, which enhances its biological activity and potential therapeutic applications. The combination of the quinoxaline core with the carboxamide functionality further contributes to its unique properties and versatility in scientific research.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-15-8-7-11(9-16(15)23-2)19-17(21)14-10-18-12-5-3-4-6-13(12)20-14/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBITXYNGVNKWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7517859.png)
![4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide](/img/structure/B7517863.png)
![N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517865.png)
![N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517870.png)
![3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B7517880.png)
![N-cyclopentyl-2-[[5-(1,1-dioxothiolan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7517903.png)
![4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7517911.png)
![[6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea](/img/structure/B7517912.png)
![[4-(4-Fluorophenoxy)phenyl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7517920.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7517927.png)
![N-(2-morpholin-4-yl-1-phenylethyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7517932.png)


![4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide](/img/structure/B7517941.png)
